molecular formula C10H11IO3 B3393066 Methyl 4-Iodo-3-methoxy-5-methylbenzoate CAS No. 1820674-64-3

Methyl 4-Iodo-3-methoxy-5-methylbenzoate

Cat. No.: B3393066
CAS No.: 1820674-64-3
M. Wt: 306.10 g/mol
InChI Key: FDEWNLSUPDELIX-UHFFFAOYSA-N
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Description

Methyl 4-Iodo-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11IO3 and a molecular weight of 306.1 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains iodine, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-Iodo-3-methoxy-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of 3-methoxy-5-methylbenzoic acid, followed by esterification with methanol. The iodination step typically requires the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the iodination of the precursor benzoic acid derivative and subsequent esterification. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Iodo-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide; reactions often performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, nitriles, or organometallic derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-Iodo-3-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-Iodo-3-methoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Methyl 4-Iodo-3-methoxy-5-methylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 4-iodo-3-methoxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWNLSUPDELIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211455
Record name Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820674-64-3
Record name Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820674-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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